molecular formula C18H18FN5O3S B4358339 N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4358339
M. Wt: 403.4 g/mol
InChI Key: NXCSDWLFULBJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry

Preparation Methods

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the reaction. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3S/c1-11-15(9-24(2)23-11)20-18(28)22-21-17(25)16-8-7-14(27-16)10-26-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,21,25)(H2,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCSDWLFULBJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE

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